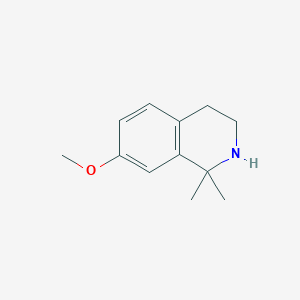
2-Ethylpyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylpyridine-4-carboxylic acid hydrochloride is an organic chemical compound with the chemical formula C8H10NO2Cl. It is a heterocyclic aromatic compound commonly used in scientific experiments and research. This compound is known for its unique structure, which includes a pyridine ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyridine-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process . Another method involves the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Ethylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
2-Ethylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Methylpyridine-4-carboxylic acid hydrochloride
- 2-Propylpyridine-4-carboxylic acid hydrochloride
- 2-Butylpyridine-4-carboxylic acid hydrochloride
Comparison
2-Ethylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the ethyl group at the 2-position and the carboxylic acid group at the 4-position.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
2-ethylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-7-5-6(8(10)11)3-4-9-7;/h3-5H,2H2,1H3,(H,10,11);1H |
InChIキー |
BIDWTBANZKTOMJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CC(=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


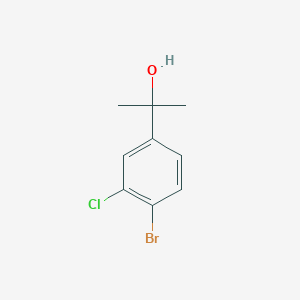


![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)

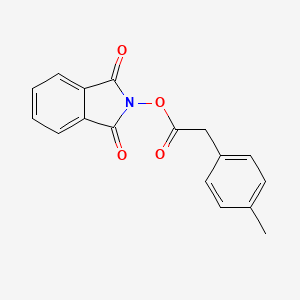
![3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
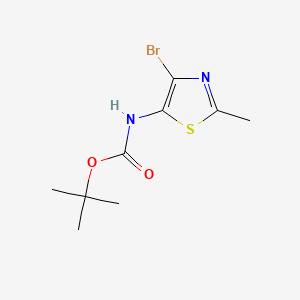
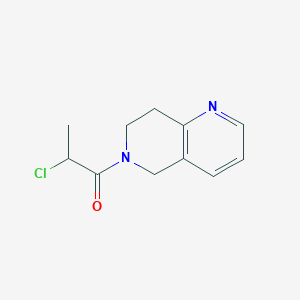
![4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B13569923.png)
![rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569932.png)
